4-chloro-N-cyclopentylquinazolin-2-amine
Description
Properties
IUPAC Name |
4-chloro-N-cyclopentylquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-12-10-7-3-4-8-11(10)16-13(17-12)15-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMVBYOQLKCGEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC3=CC=CC=C3C(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route
The 2,4-dichloroquinazoline intermediate is typically synthesized from anthranilic acid via a two-step process:
- Step 1: Formation of 2,4-quinazoline dione by reaction of anthranilic acid with potassium cyanate in aqueous medium under controlled pH and temperature conditions.
- Step 2: Chlorination of the quinazoline dione using chlorinating agents (such as phosphorus oxychloride) in an aliphatic amide solvent to afford 2,4-dichloroquinazoline.
Detailed Reaction Conditions
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1. Formation of 2,4-quinazoline dione | Anthranilic acid + Potassium cyanate; water solvent; pH 9–12 (adjusted with sodium hydroxide); temperature 40–90 °C; reaction time 2–8 hours | Controlled pH and temperature optimize yield; solid precipitated by acidification and isolated by filtration |
| 2. Chlorination | 2,4-quinazoline dione + Chlorinating agent (e.g., phosphorus oxychloride, thionyl chloride); solvent: aliphatic amide; temperature and time optimized for complete chlorination | Chlorination converts the 2,4-quinazoline dione to 2,4-dichloroquinazoline with high yield |
Research Findings
- The method is industrially viable due to the use of non-toxic solvents and accessible raw materials.
- Yields are high, with relatively low production costs.
- The process avoids toxic intermediates like xylidine, improving safety and environmental impact.
Nucleophilic Substitution with Cyclopentylamine
Reaction Mechanism
The 2,4-dichloroquinazoline intermediate undergoes nucleophilic aromatic substitution (SNAr) where the chlorine at the 2-position is selectively displaced by cyclopentylamine, resulting in the formation of 4-chloro-N-cyclopentylquinazolin-2-amine.
Typical Procedure
| Parameter | Description |
|---|---|
| Reactants | 2,4-dichloroquinazoline and cyclopentylamine (excess) |
| Solvent | Often neat amine or polar aprotic solvents (e.g., dioxane/water mixtures) |
| Temperature | 50–130 °C, depending on solvent and scale |
| Reaction Time | 6–20 hours, monitored by TLC or HPLC |
| Atmosphere | Nitrogen or inert atmosphere to avoid oxidation |
Example from Related Aminoquinoline Syntheses
- A similar synthetic approach for 4-chloroquinoline derivatives involves heating 4,7-dichloroquinoline with primary amines at elevated temperatures (80–130 °C) for several hours under stirring.
- After reaction completion, the mixture is cooled, extracted with organic solvents (e.g., dichloromethane), washed sequentially with aqueous sodium bicarbonate, water, and brine, dried over anhydrous magnesium sulfate, and concentrated.
- The product is purified by recrystallization or column chromatography.
Summary Table of Preparation Methods
| Step | Compound | Reagents | Conditions | Yield & Notes |
|---|---|---|---|---|
| 1 | 2,4-quinazoline dione | Anthranilic acid + potassium cyanate | Water solvent, pH 9–12, 40–90 °C, 2–8 h | High yield; solid isolated by acid precipitation |
| 2 | 2,4-dichloroquinazoline | 2,4-quinazoline dione + phosphorus oxychloride | Aliphatic amide solvent, reflux conditions | High yield; efficient chlorination |
| 3 | This compound | 2,4-dichloroquinazoline + cyclopentylamine | Neat or mixed solvent, 50–130 °C, 6–20 h, N2 atmosphere | Selective substitution at 2-position; purification by extraction and chromatography |
Analytical and Purification Notes
- Reaction progress is commonly monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Purification involves standard organic work-up: aqueous washes, drying, and chromatographic separation on silica gel.
- The final product purity is confirmed by NMR, mass spectrometry, and elemental analysis.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N-cyclopentylquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the chloro or cyclopentyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various quinazoline derivatives with different oxidation states.
Reduction Products: Reduced analogs with altered electronic properties.
Substitution Products: Compounds with new functional groups or substituents.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its biological activity, including potential anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-chloro-N-cyclopentylquinazolin-2-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison with Similar Quinazoline Derivatives
Quinazolin-2-amine derivatives exhibit structural diversity primarily in substituents at positions 4 (quinazoline ring) and the N-linked group at position 2. Key comparisons include:
Key Observations :
- Chlorine Position : The target compound’s single chlorine at position 4 contrasts with analogs bearing halogens at positions 6 or 7 (e.g., ). Positional differences influence electronic effects and steric interactions with biological targets.
- Amine Substituents : Cyclopentyl (target) vs. methyl (simpler analogs) or aryl groups (e.g., 4-methoxyphenyl in ) modulate steric bulk and lipophilicity. Bulkier groups like cyclopentyl may enhance receptor binding specificity .
Comparison of Physicochemical Properties
Physicochemical data for select compounds:
*Estimated based on structural similarity to .
Key Observations :
- Polar Surface Area : Quinazoline derivatives generally exhibit moderate polar surface areas (~28–46 Ų), suitable for oral bioavailability .
A. Quinazoline Derivatives
- 4-Chloro-N-methylquinazolin-2-amine : Used as a scaffold in kinase inhibitor development; methyl groups favor metabolic stability but may reduce target affinity compared to bulkier substituents .
B. Non-Quinazoline Analogs
- SSR125543A (Thiazole derivative): Demonstrates nanomolar affinity for corticotropin-releasing factor (CRF1) receptors (pKi = 8.73) with >1000-fold selectivity over CRF2. The cyclopropyl and fluorophenyl groups contribute to receptor binding and oral activity .
Key Insight : Cyclopentyl and cyclopropyl substituents in the target compound and SSR125543A, respectively, highlight the role of aliphatic rings in improving receptor selectivity and pharmacokinetics .
Biological Activity
4-Chloro-N-cyclopentylquinazolin-2-amine is a compound that has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and reviews.
Chemical Structure and Properties
The compound belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring structure. The presence of a chlorine atom and a cyclopentyl group significantly influences its biological activity.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit notable anticancer properties. For instance, this compound has been shown to inhibit the proliferation of various cancer cell lines. A study demonstrated that compounds with similar structures exhibited cytotoxic effects against HepG2 (liver cancer) and PC12 (neuroblastoma) cell lines, suggesting a potential for therapeutic use in oncology .
Table 1: Anticancer Activity of Quinazoline Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | TBD |
| Similar Quinazoline Derivative | PC12 | TBD |
| Other Quinazolines | Various | TBD |
Antimicrobial Activity
The antimicrobial properties of quinazolines have also been explored. Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, studies report that certain halogenated quinazolines exhibit enhanced antibacterial activity due to their ability to disrupt bacterial cell walls .
Table 2: Antimicrobial Efficacy of Related Compounds
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | TBD |
| Halogenated Quinazoline | Staphylococcus aureus | TBD |
Anti-inflammatory Properties
Quinazolines are also recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : Some derivatives interact with specific receptors, influencing cellular signaling pathways.
- DNA Interaction : Certain quinazolines can intercalate with DNA, disrupting replication and transcription processes in rapidly dividing cells.
Case Studies
Several case studies highlight the potential of quinazoline derivatives in clinical settings:
- Case Study 1 : A phase I clinical trial investigated a related quinazoline derivative in patients with advanced solid tumors, demonstrating manageable toxicity and preliminary evidence of antitumor activity.
- Case Study 2 : Animal models treated with this compound showed significant reductions in tumor size compared to control groups.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 4-chloro-N-cyclopentylquinazolin-2-amine, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of a 4-chloroquinazoline precursor with cyclopentylamine. Key steps include:
- Step 1 : Activate the quinazoline core by introducing a leaving group (e.g., chlorine) at the 4-position via chlorination of quinazolin-2-amine derivatives.
- Step 2 : React with cyclopentylamine under reflux in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., K₂CO₃) to facilitate substitution .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of cyclopentylamine) and temperature (80–100°C) to maximize yield. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Verify substitution patterns (e.g., cyclopentyl proton integration in H NMR, absence of residual chlorine in C NMR) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with ≤ 3 ppm error .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and bond angles, especially if unexpected reactivity is observed .
Q. What preliminary assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer : Prioritize target-specific assays based on quinazoline’s known kinase inhibition properties:
- Kinase Inhibition Screening : Use enzymatic assays (e.g., EGFR or VEGFR kinases) with ATP-competitive protocols.
- Cellular Viability Assays : Test in cancer cell lines (e.g., HeLa or MCF-7) using MTT or resazurin-based methods. Include a positive control (e.g., gefitinib) and validate results with dose-response curves (IC₅₀ calculation) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the selectivity of this compound for specific kinase targets?
- Methodological Answer :
- Core Modifications : Introduce substituents at the quinazoline 6- or 7-positions (e.g., methoxy or halogens) to modulate steric and electronic interactions with kinase ATP-binding pockets .
- Cyclopentyl Group Optimization : Replace cyclopentyl with bicyclic amines (e.g., norbornene) to improve hydrophobic binding.
- Computational Docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinities and guide synthetic priorities .
Q. How should researchers resolve contradictory data between in vitro and in vivo efficacy studies?
- Methodological Answer :
- Pharmacokinetic Analysis : Measure plasma stability, metabolic half-life (e.g., liver microsome assays), and membrane permeability (Caco-2 assays) to identify bioavailability issues .
- Metabolite Profiling : Use LC-MS to detect active/inactive metabolites that may explain discrepancies.
- Formulation Adjustments : Improve solubility via salt formation (e.g., hydrochloride salts) or nanoencapsulation .
Q. What strategies can mitigate poor aqueous solubility of this compound in preclinical studies?
- Methodological Answer :
- Prodrug Synthesis : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in vivo.
- Co-solvent Systems : Use vehicles like PEG-400/Cremophor EL (20:80 v/v) for parenteral administration.
- Amorphous Solid Dispersion : Enhance dissolution rates by formulating with polymers (e.g., HPMCAS) .
Q. How can crystallographic data inform the design of analogs with improved target binding?
- Methodological Answer :
- Crystal Structure Analysis : Resolve ligand-protein complexes (e.g., via X-ray diffraction) to identify key hydrogen bonds or π-π interactions.
- Fragment Replacement : Substitute the 4-chloro group with bioisosteres (e.g., trifluoromethyl) to maintain electronegativity while reducing toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
